4-Chlorophenyl benzoate
Overview
Description
The compound of interest, 4-Chlorophenyl benzoate, is a chlorinated aromatic ester that is structurally related to various benzoate derivatives. It is part of a family of compounds that have been studied for their physical properties, reactivity, and potential applications in different fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of 4-Chlorophenyl benzoate-related compounds has been explored in several studies. For instance, homologues of 4-chlorobenzoate-tolanes have been prepared, demonstrating that these compounds exhibit liquid crystalline properties, which are influenced by the position of the perfluorophenyl group within the molecular core . Additionally, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone has been achieved through the oxidation of benzo[b]thiophene derivatives, providing a method for the functionalization of acyl-benzo[b]thiophene derivatives .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl benzoate and its analogs has been determined through various techniques, including X-ray crystallography. The crystal structure of 2,4-dichlorophenyl benzoate, a closely related compound, shows that the central –C(=O)–O– group is inclined at an angle of 9.1° with respect to the benzoate ring, and the two aromatic rings form a dihedral angle of 47.8° . Similarly, the structure of 2,6-dichlorophenyl benzoate has a dihedral angle of 75.75° between the aromatic rings .
Chemical Reactions Analysis
The reactivity of 4-Chlorophenyl benzoate-related compounds towards nucleophiles has been studied. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, leading to functionalized benzo[b]thiophene derivatives . This demonstrates the potential of these compounds to participate in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chlorophenyl benzoate derivatives have been characterized using techniques such as thermal optical microscopy, DSC analysis, and cyclic voltammetry. The mesomorphic properties of fluorinated 4-chlorobenzoate-tolanes indicate that these compounds can form liquid crystals, which are sensitive to the structural modifications within the molecule . Additionally, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated, showing that these compounds have planar molecular structures and exhibit specific electrochemical and optical behaviors .
Scientific Research Applications
Degradation in Sediments : 4-Chlorophenol (4-CP), closely related to 4-Chlorophenyl benzoate, is dechlorinated to phenol, which is then carboxylated to benzoate in freshwater lake sediments, undergoing further degradation to methane and CO2 (Zhang & Wiegel, 1990).
Toxicity in River Sediment : The toxic effects of pollutants on the mineralization of 4-CP and benzoate have been studied, demonstrating the impact of various contaminants on these processes in methanogenic river sediments (Beelen & Vlaardingen, 1994).
Toxicity Reduction by Carbon Sources : Certain carbon sources like phenol, benzoate, and glucose can reduce the toxicity of 4-CP to various bacterial strains, indicating potential pathways for mitigating environmental impact (Greń et al., 2012).
Multiphase Reactions : The hydrolysis of 4-Chlorophenyl benzoate and other similar compounds can be significantly enhanced in the presence of emulsified liquid phases, indicating a potential method for intensifying chemical reactions involving these substances (Mehra, Pandit, & Sharma, 1988).
Antimicrobial Activity : Compounds derived from 4-Chlorophenyl benzoate have been synthesized and tested for antimicrobial activity, showing the potential application of these compounds in medical or environmental contexts (Jalihal, Sharabasappa, & Kilarimath, 2009).
Mesomorphic Properties : Studies on derivatives of 4-Chlorophenyl benzoate have explored their mesomorphic properties, which are significant for understanding the material's behavior in different states (Alamro et al., 2021).
Soil Biodegradation : The degradation of 4-CP in soil and the impact on microbial diversity have been examined, providing insights into soil remediation techniques involving chlorophenols and benzoates (Nowak & Mrozik, 2018).
properties
IUPAC Name |
(4-chlorophenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIXXOEIXUYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173866 | |
Record name | 4-Chlorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl benzoate | |
CAS RN |
2005-08-5 | |
Record name | Benzoic acid, 4-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2005-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHENYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB2XC7DJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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